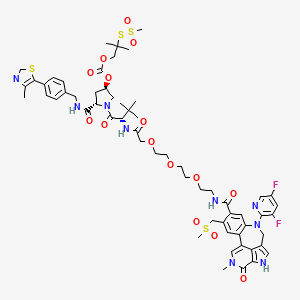

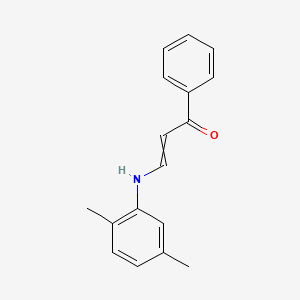

![molecular formula C15H25N3O4 B11932505 1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)

1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Val-Pro-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The synthesis involves the following steps:

Coupling: The amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then added to the resin-bound peptide.

Deprotection: The Fmoc group is removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-Val-Pro-Pro-OH involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Val-Pro-Pro-OH primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by proteases.

Common Reagents and Conditions

Hydrolysis: Water and proteases are commonly used to hydrolyze H-Val-Pro-Pro-OH.

Enzymatic Reactions: ACE inhibitors like H-Val-Pro-Pro-OH interact with ACE under physiological conditions.

Major Products Formed

The major product formed from the hydrolysis of H-Val-Pro-Pro-OH is its constituent amino acids: valine, proline, and proline .

Applications De Recherche Scientifique

H-Val-Pro-Pro-OH has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.

Biology: Studied for its role in inhibiting ACE and its potential effects on blood pressure regulation.

Medicine: Investigated for its antihypertensive properties and potential use in treating hypertension.

Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure

Mécanisme D'action

H-Val-Pro-Pro-OH exerts its effects by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, H-Val-Pro-Pro-OH reduces the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular target of H-Val-Pro-Pro-OH is the active site of ACE, where it binds and prevents the enzyme from catalyzing the conversion of angiotensin I .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ile-Pro-Pro (IPP): Another tripeptide derived from milk proteins with similar ACE inhibitory properties.

Leu-Pro-Pro (LPP): A tripeptide with ACE inhibitory activity but different amino acid composition.

Uniqueness

H-Val-Pro-Pro-OH is unique due to its specific amino acid sequence, which provides a distinct binding affinity and inhibitory potency towards ACE. Its stability and effectiveness in physiological conditions make it a valuable compound for research and potential therapeutic applications .

Propriétés

IUPAC Name |

1-[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFAQXCYFQKSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)

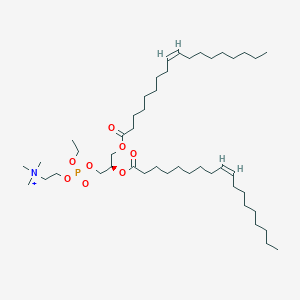

![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)

![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)